2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile
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Overview
Description
2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile is an organic compound that features both an azetidine ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the azetidine intermediate.
Nitrile Group Addition: The nitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Could be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(3-Aminoazetidin-1-yl)-2-(furan-2-yl)acetonitrile: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings
Properties
Molecular Formula |
C9H11N3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-thiophen-2-ylacetonitrile |
InChI |
InChI=1S/C9H11N3S/c10-4-8(9-2-1-3-13-9)12-5-7(11)6-12/h1-3,7-8H,5-6,11H2 |
InChI Key |
CIDPQCXXPFOUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC=CS2)N |
Origin of Product |
United States |
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